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molecular formula C4H9Br B165281 2-Bromo-2-methylpropane CAS No. 507-19-7

2-Bromo-2-methylpropane

Cat. No. B165281
M. Wt: 137.02 g/mol
InChI Key: RKSOPLXZQNSWAS-UHFFFAOYSA-N
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Patent
US05597832

Procedure details

To a solution of 3.63 g (32.4 mmol) of 3-thiophenecarboxaldehyde (Aldrich Chemical Co.) in 60 mL of methylene chloride cooled to 0° C. was added 9.17 g (80.9 mmol) of AICl3 and 2-methyl-2-bromopropane. The solution was stirred under N2 at room temperature for 16 hours and at reflux for 4 hours. The solution was then cooled to room temperature, and the reaction was quenched by pouring the solution into water. The mixture was made basic with aqueous NaHCO3 and extracted with ether. The ether extract was washed with water, dried over MgSO4 and concentrated. The residue was chromatographed on silica gel, eluting with 15:1 hexane:ethyl acetate, to afford 2.23 g of the title product as an oil, after removal of the solvent. NMR (CD3OD) δ:1.41 (s, 9H), 7.26 (d, 1 H, J=1 Hz), 8.2 (d, 1H, J=l Hz), 9.78 (s, 1H).
Quantity
3.63 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[CH3:8][C:9](Br)([CH3:11])[CH3:10]>C(Cl)Cl>[CH3:8][C:9]([C:5]1[S:1][CH:2]=[C:3]([CH:6]=[O:7])[CH:4]=1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
3.63 g
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred under N2 at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring the solution into water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 15:1 hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)(C)C1=CC(=CS1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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